REACTION_CXSMILES
|
[SH:1][CH2:2][CH2:3][C:4]([OH:6])=[O:5].[CH3:7][C:8]1[CH:15]=[CH:14][C:11]([CH2:12]Br)=[CH:10][CH:9]=1>O.C(O)C.C(N(CC)CC)C>[CH3:7][C:8]1[CH:15]=[CH:14][C:11]([CH2:12][S:1][CH2:2][CH2:3][C:4]([OH:6])=[O:5])=[CH:10][CH:9]=1
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Name
|
|
Quantity
|
5.3 g
|
Type
|
reactant
|
Smiles
|
SCCC(=O)O
|
Name
|
|
Quantity
|
95 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
9.4 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(CBr)C=C1
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
While this solution was mechanically stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
cooled with an ice bath
|
Type
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CUSTOM
|
Details
|
The ice bath was removed
|
Type
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STIRRING
|
Details
|
the reaction mixture was stirred at room temperature for 2.5 hours
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Duration
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2.5 h
|
Type
|
CONCENTRATION
|
Details
|
The mixture was then concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the residue dissolved
|
Type
|
EXTRACTION
|
Details
|
The resulting solution was extracted three times with di-ethyl ether
|
Type
|
CUSTOM
|
Details
|
An oily residue separated
|
Type
|
EXTRACTION
|
Details
|
The mixture was then exhaustively extracted with di-ethyl ether
|
Type
|
EXTRACTION
|
Details
|
the ether extracted
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated to an oil
|
Type
|
CUSTOM
|
Details
|
the solid residue was recrystallized from ethyl acetate-liquid petroleum
|
Name
|
|
Type
|
|
Smiles
|
CC1=CC=C(CSCCC(=O)O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |